molecular formula C32H30N2O11 B045336 Actinoplanone G CAS No. 116200-82-9

Actinoplanone G

Cat. No. B045336
M. Wt: 618.6 g/mol
InChI Key: WGPBBJROUQQTBF-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Actinoplanone G is a natural product that belongs to the actinomycete family. It is a secondary metabolite that has been isolated from the fermentation broth of Actinoplanes sp. SE50/110. Actinoplanone G has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. We will also explore the advantages and limitations of using actinoplanone G in lab experiments and list possible future directions for research.

Mechanism Of Action

The mechanism of action of actinoplanone G is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This leads to the inhibition of DNA and RNA synthesis, which ultimately leads to the death of the target cell.

Biochemical And Physiological Effects

Actinoplanone G has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death process. It has also been shown to inhibit cell proliferation and induce cell cycle arrest. In addition, actinoplanone G has been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

The use of actinoplanone G in lab experiments has several advantages. It is a natural product that has been shown to have a wide range of biological activities. It is also relatively easy to synthesize and purify. However, there are also some limitations to using actinoplanone G in lab experiments. It is a complex compound that is difficult to work with, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on actinoplanone G. One possible direction is to further investigate its mechanism of action. This could lead to the development of more effective drugs that target specific enzymes involved in nucleic acid biosynthesis. Another possible direction is to investigate the potential use of actinoplanone G as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Finally, further research could also be done to explore the potential use of actinoplanone G as a natural pesticide or herbicide.
Conclusion:
Actinoplanone G is a natural product that has been shown to have a wide range of biological activities. Its synthesis is a complex process that involves several steps, and its mechanism of action is not fully understood. However, it has been shown to have antimicrobial, antitumor, and antiviral properties, and it has several biochemical and physiological effects. The use of actinoplanone G in lab experiments has several advantages, but there are also some limitations. Possible future directions for research include investigating its mechanism of action, exploring its potential use as a therapeutic agent, and exploring its potential use as a natural pesticide or herbicide.

Synthesis Methods

The synthesis of actinoplanone G is a complex process that involves several steps. The first step is the isolation of the actinoplanone G-producing strain. This is followed by the cultivation of the strain in a suitable medium. The actinoplanone G is then extracted from the fermentation broth using various extraction methods. The extracted compound is then purified using chromatographic techniques such as HPLC.

Scientific Research Applications

Actinoplanone G has been extensively studied for its biological activities. It has been shown to have antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, actinoplanone G has been shown to have antiviral activity against the influenza virus.

properties

CAS RN

116200-82-9

Product Name

Actinoplanone G

Molecular Formula

C32H30N2O11

Molecular Weight

618.6 g/mol

IUPAC Name

3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-6-[(E)-3-oxobutan-2-ylideneamino]-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione

InChI

InChI=1S/C32H30N2O11/c1-11-6-14-7-15-8-18-21-23(19(15)25(37)20(14)32(40)34(11)33-12(2)13(3)35)27(39)24-26(38)22-17(41-4)9-16(36)28(42-5)30(22)45-31(24)29(21)44-10-43-18/h6-7,16-18,28,36-37,39H,8-10H2,1-5H3/b33-12+

InChI Key

WGPBBJROUQQTBF-SEYXRHQNSA-N

Isomeric SMILES

CC1=CC2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1N/C(=C(/C)\O)/C

SMILES

CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1N=C(C)C(=O)C)O

Canonical SMILES

CC1=CC2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1NC(=C(C)O)C

synonyms

Actinoplanone G

Origin of Product

United States

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